Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine
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Overview
Description
Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine typically involves the reaction of 2-aminobenzothiazole with a fluorinated benzothiazole derivative. One common method is the nucleophilic substitution reaction where 2-aminobenzothiazole reacts with 6-fluoro-2-chlorobenzothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Potassium carbonate, sodium hydride; reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Various substituted benzothiazoles
Scientific Research Applications
Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity due to its electronegativity and ability to form strong interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(6-fluoro-benzothiazol-2-yl)-acetamide
- N-(6-Fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- 1-(6-Fluoro-benzothiazol-2-yl)-3-(2-fluoro-benzoyl)-thiourea
Uniqueness
Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Biological Activity
Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides an overview of the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis of this compound
The synthesis typically involves a nucleophilic substitution reaction between 2-aminobenzothiazole and 6-fluoro-2-chlorobenzothiazole. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) under elevated temperatures, often utilizing potassium carbonate as a base. This method allows for the formation of the desired compound with high yields and purity, which is crucial for subsequent biological evaluations .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported that compounds similar to this compound exhibited IC50 values ranging from less than 0.01 μM to 1.1 μM against cell lines such as A-427 (ovarian cancer), LCLC-103H (lung cancer), and RT-4 (urinary bladder cancer) .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
6 | A-427 | <0.01 | Induces apoptosis |
6 | LCLC-103H | <0.30 | Induces apoptosis |
26 | RT-4 | <0.50 | Inhibits tumor-associated enzymes |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 6 was shown to cause significant early apoptotic activity in A-427 and SISO cell lines after 48 hours of treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Benzothiazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The presence of the fluorine atom in the structure is believed to enhance the binding affinity to microbial targets, thereby increasing efficacy.
The biological activity of benzothiazol derivatives is attributed to their ability to interact with specific molecular targets within cells. The fluorine atom in this compound enhances its binding properties due to its electronegativity, allowing for stronger interactions with target enzymes or receptors. This interaction can lead to the inhibition of key metabolic pathways essential for cancer cell survival and proliferation .
Case Studies
Several case studies have documented the effectiveness of benzothiazole derivatives in preclinical settings:
- Cytotoxic Evaluation : One study synthesized multiple derivatives and evaluated their cytotoxicity against five human cancer cell lines (DAN-G, A-427, LCLC-103H, RT-4, SISO). The most potent compounds demonstrated remarkable IC50 values and were shown to induce apoptosis effectively .
- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of benzothiazole derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3S2/c15-8-5-6-10-12(7-8)20-14(17-10)18-13-16-9-3-1-2-4-11(9)19-13/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNMSWWHRCEPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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